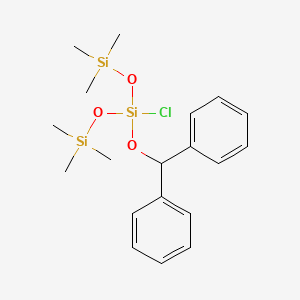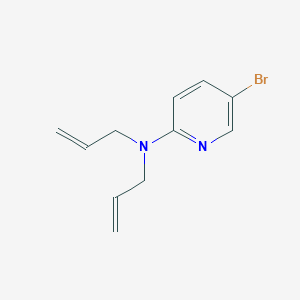
2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide
Übersicht
Beschreibung
2-Hydroxy-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 30988-90-0. It has a molecular weight of 201.25 and its IUPAC name is 2-hydroxy-N,N-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-N,N-dimethylbenzene-1-sulfonamide is 1S/C8H11NO3S/c1-9(2)13(11,12)8-6-4-3-5-7(8)10/h3-6,10H,1-2H3 and the InChI key is WCOFHDMOGJGUTB-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Polymorphism
2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide serves as a focal point in the exploration of polymorphism within pharmaceutical compounds. Research demonstrates that sulfonamide structures often exhibit robust homosynthons, which are only disrupted in the presence of highly activated acceptors. An investigation into the polymorphic crystal structures of R-tamsulosin, a drug used in treating Benign Prostatic Hyperplasia, revealed an unexpected sulfonamide heterosynthon. This finding underscores the potential for designing pharmaceutical cocrystals with sulfonamide-bearing drug molecules, offering new avenues in drug formulation and development (Nanubolu, Sridhar, & Ravikumar, 2014).
Synthesis and Biological Activity
Sulfonamide derivatives, including 2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide, play a crucial role in medicinal chemistry due to their wide range of biological activities. These compounds are pivotal in the inhibition of various enzymes, serving as active agents in multiple organic reactions. A study highlighted a novel synthesis approach for creating low molecular weight representatives of these compounds, potentially leading to advancements in pharmaceutical research and the development of new therapeutic agents (2020).
Spectroscopic Investigation and Electronic Properties
The electronic and molecular structures of sulfonamide derivatives are subject to extensive spectroscopic investigation, utilizing techniques like NMR and FT-IR spectroscopies. Such studies offer insights into the compounds' structural and spectroscopic characteristics, aiding in spectral assignments and understanding their stability and electronic properties. This research supports the development of sulfonamide-based compounds with potential applications in various biological and chemical contexts (Mahmood, Akram, & Lima, 2016).
Antioxidant and Antiacetylcholinesterase Activities
Explorations into the antioxidant and antiacetylcholinesterase activities of sulfonamide derivatives derived from dopamine-related compounds reveal significant biomedical potential. These studies indicate that certain sulfonamides exhibit considerable inhibition of lipid peroxidation and acetylcholinesterase activity, suggesting their utility in developing treatments for conditions associated with oxidative stress and neurotransmitter dysfunction (Göçer et al., 2013).
Environmental Degradation of Sulfonamides
Research into the environmental degradation of sulfonamides by microbial strains offers valuable insights into combating antibiotic resistance. The identified degradation pathway, initiated by ipso-hydroxylation, signifies a novel microbial strategy to eliminate sulfonamide antibiotics from the environment, potentially mitigating the spread of antibiotic resistance (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
2-hydroxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-6-4-3-5-7(8)10/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFHDMOGJGUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

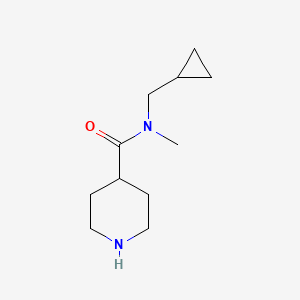
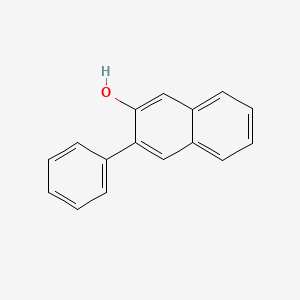
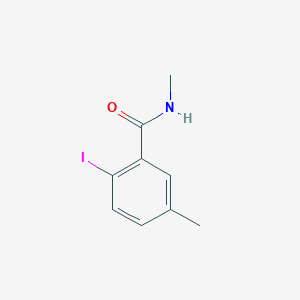
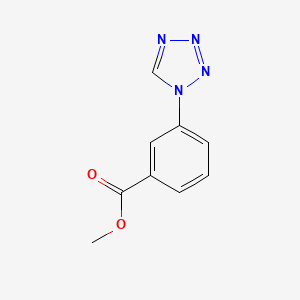
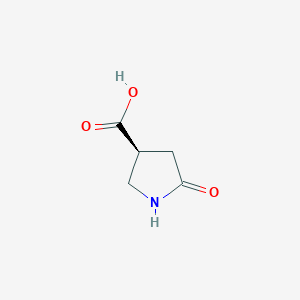
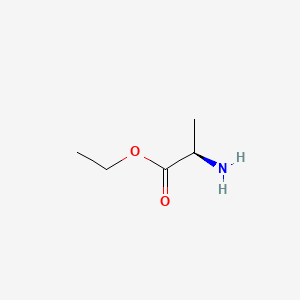
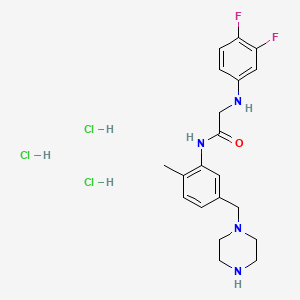
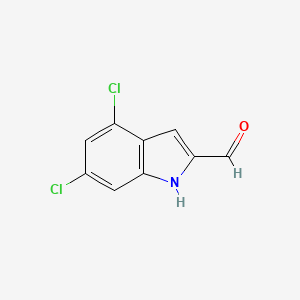
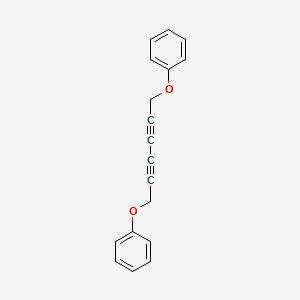
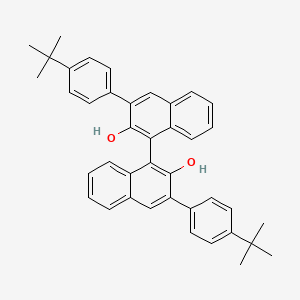
![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)
